Formic acid;heptan-2-ol
Description
Properties
CAS No. |
103884-53-3 |
|---|---|
Molecular Formula |
C8H18O3 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
formic acid;heptan-2-ol |
InChI |
InChI=1S/C7H16O.CH2O2/c1-3-4-5-6-7(2)8;2-1-3/h7-8H,3-6H2,1-2H3;1H,(H,2,3) |
InChI Key |
DCEOXYNDOJQVLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)O.C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Formic Acid: : Formic acid can be synthesized in the laboratory by the decarboxylation of oxalic acid with glycerol at 110°C . Industrially, it is produced by the hydrolysis of methyl formate or from formates .
Heptan-2-ol: : Heptan-2-ol can be synthesized using Grignard reagents. For example, the reaction of ethyl formate with a Grignard reagent such as propylmagnesium bromide yields heptan-2-ol .
Chemical Reactions Analysis
Formic Acid
Oxidation: Formic acid can act as both a reducing and an oxidizing agent.
Reduction: It can reduce some salts and oxides to metals.
Substitution: Formic acid reacts with phosphorus pentachloride to form formyl chloride, phosphoryl chloride, and hydrogen chloride.
Heptan-2-ol
Scientific Research Applications
Formic Acid
Chemistry: Used as a reducing agent in various organic reactions.
Industry: Used as a preservative and antibacterial agent in livestock feed.
Heptan-2-ol
Mechanism of Action
Formic Acid: : Formic acid exerts its effects primarily through its strong acidic nature (pKa 3.75). It can cause irritation of the upper respiratory tract and metabolic acidosis when ingested in large amounts . It is metabolized to carbon dioxide or excreted unchanged in the urine .
Heptan-2-ol: : As a secondary alcohol, heptan-2-ol can participate in hydrogen bonding, which influences its solubility and reactivity. It acts as a solvent and intermediate in various chemical reactions .
Comparison with Similar Compounds
Formic Acid (HCOOH)
Formic acid, the simplest carboxylic acid (HCOOH), is a colorless, pungent liquid with a strong odor. It occurs naturally in ant venom and plant secretions and is industrially synthesized via carbon monoxide and methanol reactions . Key properties include:
- Acidity : High acidity (pKa ≈ 3.75) due to resonance stabilization of the conjugate base .
- Applications: Used in leather tanning, textile processing, and as a preservative.
- Metabolic Role: Serves as a carbon and energy source for methanotrophs like Methylacidiphilum sp. RTK17.1, which utilize formic acid under acidic conditions (pH 1.5–3.0) while maintaining neutral intracellular pH .
Heptan-2-ol (C₇H₁₆O)
Heptan-2-ol is a secondary alcohol with a hydroxyl group on the second carbon of a seven-carbon chain. It exists as enantiomers, with the (S)-form being biologically active . Key characteristics include:
- Aroma Profile: Contributes green, earthy notes in foods (e.g., cream cheese) and is a component of insect pheromones .
- Chemical Stability : Less reactive than primary alcohols due to steric hindrance, making it suitable for fragrance formulations .
Formic Acid vs. Other Carboxylic Acids
Acetic Acid (CH₃COOH)
- Acidity : Weaker acid (pKa ≈ 4.76) compared to formic acid due to electron-donating methyl group .
- Applications : Dominates in vinegar production and food preservation. Unlike formic acid, it is less effective in fuel cells due to slower oxidation kinetics .
- Microbial Utilization: Both acids are metabolized by methanotrophs, but formic acid supports higher biomass yields per electron equivalent in Methylacidiphilum species .
Lactic Acid (C₃H₆O₃)
- Metabolism : Preferentially used by fermentative bacteria. Formic acid is more versatile, serving aerobic and anaerobic microbes .
Table 1: Properties of Formic Acid and Similar Carboxylic Acids
Heptan-2-ol vs. Other Secondary Alcohols
Nonan-2-ol (C₉H₂₀O)
- Aroma: Longer carbon chain enhances fruity notes, whereas heptan-2-ol has greener tones .
- Pheromone Activity: Both are pheromone components in insects, but nonan-2-ol is more abundant (10:1 ratio in M. rubra sternal glands) .
2-Methylisoborneol (2-MIB, C₁₁H₂₀O)
- Odor Profile : Musty/earthy off-flavor in water, contrasting with heptan-2-ol's fresh aroma .
- Stability : 2-MIB is more persistent in aquatic systems due to lower volatility .
Table 2: Comparison of Heptan-2-ol with Similar Alcohols
Formic Acid in Bioenergy
- Fuel Cells: Formic acid oxidation achieves 45% single-round-trip efficiency, outperforming methanol (35%) but lagging behind hydrogen (50%) .
- Microbial Growth : Methylacidiphilum sp. RTK17.1 achieves 42% biomass yield on formic acid vs. methane, with transcriptome data revealing upregulated stress-response genes .
Heptan-2-ol in Flavor and Ecology
- Food Industry : Identified as a key volatile organic compound (VOC) in cream cheese, contributing to its sensory profile .
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